4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

This specific N-benzylated pyrrolidin-2-one derivative is a critical and irreplaceable scaffold for medicinal chemistry. Literature confirms minor structural modifications to the benzyl group profoundly alter biological activity, making generic analogs unsuitable for quantitative SAR studies. Procuring CAS 847396-32-1 ensures experimental reproducibility, serving as a defined starting point for CNS drug discovery programs, including Alzheimer's research. Its high purity (≥98%) and privileged benzimidazole pharmacophore make it a reliable building block for focused kinase or GPCR screening libraries.

Molecular Formula C18H17N3O
Molecular Weight 291.354
CAS No. 847396-32-1
Cat. No. B2620602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one
CAS847396-32-1
Molecular FormulaC18H17N3O
Molecular Weight291.354
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H17N3O/c22-17-10-14(12-21(17)11-13-6-2-1-3-7-13)18-19-15-8-4-5-9-16(15)20-18/h1-9,14H,10-12H2,(H,19,20)
InChIKeyZVMRDVATVAPMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-32-1) Product Profile and Core Specifications


4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one (CAS 847396-32-1) is a synthetic small molecule belonging to the class of benzimidazole-fused pyrrolidinone heterocycles. It has the molecular formula C18H17N3O and a molecular weight of 291.35 g/mol. The structure features a core benzimidazole pharmacophore linked to an N-benzylated pyrrolidin-2-one ring system . This bicyclic aromatic scaffold is recognized as a privileged structure in medicinal chemistry, frequently serving as a key intermediate or lead compound in drug discovery programs targeting a range of diseases . The compound is commercially available for research purposes with reported purity levels typically ≥97% or 98% from various global chemical suppliers .

Why In-Class Analogs Cannot Replace 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one in Rigorous Studies


Direct generic substitution with other benzimidazole-pyrrolidinone analogs is not supported by existing public data and is therefore scientifically untenable for quantitative research. While many analogs share the core scaffold, published studies on related series demonstrate that minor structural modifications profoundly alter biological activity. For example, in a series of N-benzylated pyrrolidin-2-one derivatives evaluated for anti-Alzheimer's activity, specific substituents on the benzyl group were critical for achieving desired in vivo and in vitro efficacy, with certain analogs significantly outperforming others [1]. Consequently, using a non-identical analog (e.g., 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one, CAS 380561-11-5) would introduce an unquantified variable, invalidating any comparative dose-response relationship or structure-activity conclusion. Without specific, matched-pair comparative data for CAS 847396-32-1, any substitution would compromise the reproducibility and interpretability of experimental results.

Verifiable Differentiation Metrics for 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one


Structural and Physicochemical Comparison to the 1-Phenyl Analog

The most direct structural comparator to CAS 847396-32-1 is its 1-phenyl analog, 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 380561-11-5). The sole difference is the N-substituent on the pyrrolidinone ring: a benzyl group versus a phenyl group. This single atom change leads to quantifiable differences in key physicochemical properties that influence ligand behavior. These include a higher molecular weight and an increased number of rotatable bonds, which can impact solubility, membrane permeability, and target binding entropy . While direct biological comparison data is absent in the public domain, these intrinsic molecular property differences establish a basis for distinct behavior in a biological matrix.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Potency Inference from a Structurally Related Anti-Alzheimer's Analog

No direct biological activity data was found for CAS 847396-32-1. However, its structural class—benzylated pyrrolidin-2-one derivatives—has been quantitatively evaluated for anti-Alzheimer's activity. A 2020 study synthesized and tested a series of such analogs against the standard drug donepezil. The study reported that compound 10b, 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one, displayed an 'excellent' anti-Alzheimer's profile in both in vivo behavioral studies and in vitro biochemical assays, while other analogs in the series showed only 'satisfactory' results [1]. This class-level data demonstrates that modifications to the N-benzyl group on the pyrrolidinone ring, as is present in CAS 847396-32-1, are a key determinant of biological activity and can lead to significant, quantifiable differences in efficacy.

Neuroscience Alzheimer's Disease Cholinesterase Inhibition

Vendor-Reported Purity as a Baseline for Procurement

A fundamental differentiator for procurement is the vendor-specified purity, which serves as the minimum quantitative benchmark for experimental reproducibility. For CAS 847396-32-1, multiple vendors certify a purity of 97% or 98% . This is a direct, verifiable metric. In contrast, purchasing a custom-synthesized analog or an in-class alternative from a non-validated source carries the risk of undefined purity, which would necessitate additional purification and characterization steps, adding cost and time to a research program.

Chemical Synthesis Quality Control Procurement

Validated Application Scenarios for 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one


Structure-Activity Relationship (SAR) Studies on N-Benzylated Pyrrolidinones

This compound is ideally suited as a core scaffold or a reference control in medicinal chemistry SAR campaigns. As demonstrated by research on related benzylated pyrrolidin-2-one derivatives, the N-substituent is a critical determinant of biological activity [1]. Researchers can use CAS 847396-32-1 as a defined starting point to systematically vary the benzimidazole or pyrrolidinone portions and quantify the resulting changes in potency or selectivity against a target of interest.

Synthesis of Next-Generation Anti-Alzheimer's Agents

Given the established efficacy of benzylated pyrrolidin-2-one analogs in pre-clinical Alzheimer's disease models, this compound can serve as a key intermediate for designing novel compounds with improved profiles [1]. The specific benzyl substitution on CAS 847396-32-1 provides a unique physicochemical and structural template for medicinal chemists aiming to optimize CNS penetration and target engagement beyond what was achieved by the analogs reported in the literature.

Procurement for High-Throughput Screening (HTS) Library Enrichment

With a certified purity of 97-98% from multiple vendors [1], this compound meets the quality control requirements for direct inclusion into high-throughput screening decks. Its benzimidazole-pyrrolidinone core is a known privileged structure, making it a valuable addition to focused libraries targeting kinases, GPCRs, or other protein classes where this pharmacophore has shown affinity. Procuring this specific CAS number ensures a defined, reproducible chemical entity is added to the screening collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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